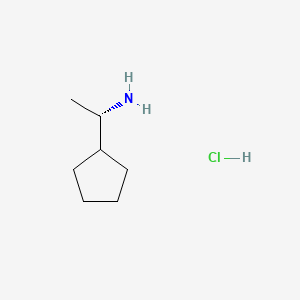

(S)-1-Cyclopentylethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-Cyclopentylethanamine hydrochloride is a chiral amine compound with significant potential in various fields of scientific research. This compound is characterized by its cyclopentyl ring attached to an ethanamine group, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentylethanamine hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of cyclopentanone using a chiral catalyst to obtain (S)-1-cyclopentylethanol, which is then converted to (S)-1-cyclopentylethanamine through amination reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and enantiomeric purity, which are crucial for its applications in pharmaceuticals and other industries.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-Cyclopentylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-1-Cyclopentylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-1-Cyclopentylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Its chiral nature allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Vergleich Mit ähnlichen Verbindungen

®-1-Cyclopentylethanamine hydrochloride: The enantiomer of (S)-1-Cyclopentylethanamine hydrochloride, with different biological activity and selectivity.

Cyclopentylamine: A simpler analogue lacking the chiral center, used in different chemical contexts.

1-Cyclopentylethanol: The alcohol precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activity and selectivity. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and in studies requiring chiral specificity.

Biologische Aktivität

(S)-1-Cyclopentylethanamine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group attached to an ethanamine backbone. The chemical formula is C7H16ClN, with a molecular weight of approximately 151.67 g/mol. Its structural properties contribute to its biological interactions, particularly in the central nervous system and immune modulation.

The biological activity of this compound is primarily attributed to its role as a monoamine neurotransmitter modulator , influencing neurotransmitter systems such as serotonin and norepinephrine. This modulation can lead to various pharmacological effects including:

- Antidepressant-like effects : By enhancing monoaminergic transmission, it may alleviate symptoms of depression.

- Neuroprotective properties : It has been suggested that this compound can exert protective effects against neurodegeneration.

1. Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological activity. In animal models, it has been shown to enhance cognitive functions and exhibit anxiolytic properties.

- Case Study : A study involving zebrafish models demonstrated that this compound could reduce anxiety-like behaviors when administered at specific dosages, suggesting potential applications in treating anxiety disorders.

2. Immune Modulation

The compound also shows promise in modulating immune responses. It has been observed to inhibit T-cell activation, which is crucial in autoimmune diseases.

- Mechanism : The inhibition of protein tyrosine kinases involved in T-cell activation pathways suggests that this compound may be beneficial in conditions such as rheumatoid arthritis and multiple sclerosis.

3. Antioxidant Activity

Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues.

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

(1S)-1-cyclopentylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150852-73-6 |

Source

|

| Record name | Cyclopentanemethanamine, α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150852-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.